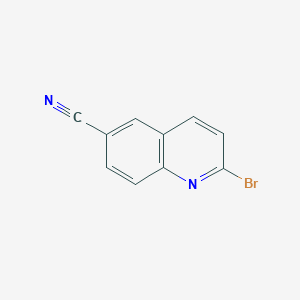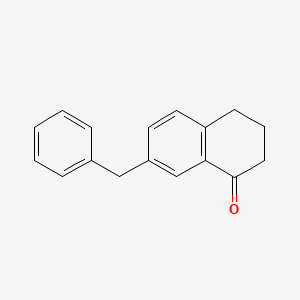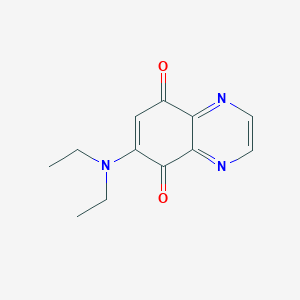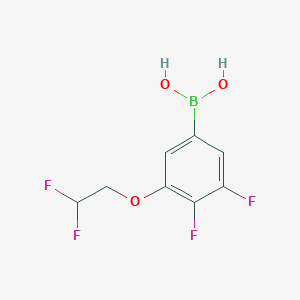
2-Bromoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoquinoline-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a bromine atom at the second position and a nitrile group at the sixth position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinoline-6-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of the nitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The nitrile group can be introduced via a Sandmeyer reaction, where the corresponding amine is converted to a diazonium salt and then reacted with copper(I) cyanide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form various substituted quinolines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines .
Scientific Research Applications
2-Bromoquinoline-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoquinoline-6-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
2-Bromoquinoline: Lacks the nitrile group, making it less reactive in certain substitution reactions.
6-Bromoquinoline-2-carbonitrile: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Chloroquinoline-6-carbonitrile: Chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C10H5BrN2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-bromoquinoline-6-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H |
InChI Key |
DDBQBIHNQHJVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11875247.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)
![Benzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11875257.png)








